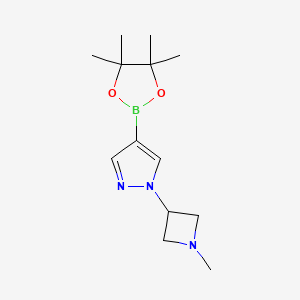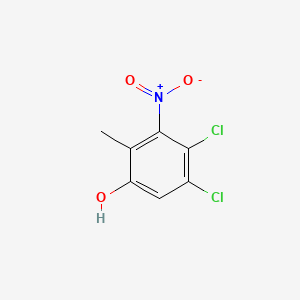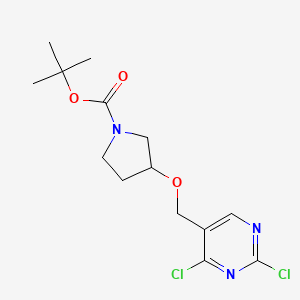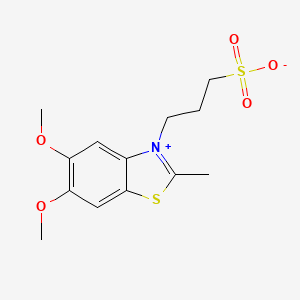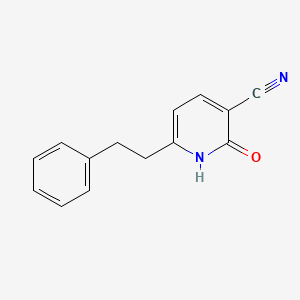
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . This process typically starts with chalcones bearing specific subunits, such as 4-(benzyloxy)phenyl and dichlorothiophenyl . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nicotinonitrile derivatives, primary amines, and oxo compounds .
Applications De Recherche Scientifique
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Mécanisme D'action
The mechanism by which nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions suggest that the compound can interfere with cellular processes like proliferation, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-
- 4-(4-Chlorophenyl)-1-(β-D-Ac-glucopyranosyl)-2-oxo-6-(2-pyridyl)nicotinonitrile
Uniqueness
Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- stands out due to its unique phenethyl group, which enhances its biological activity and specificity. This structural feature differentiates it from other nicotinonitrile derivatives and contributes to its distinct pharmacological profile.
Propriétés
Numéro CAS |
4241-21-8 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-oxo-6-(2-phenylethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O/c15-10-12-7-9-13(16-14(12)17)8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8H2,(H,16,17) |
Clé InChI |
QMRWISYGJVWXBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C(=O)N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



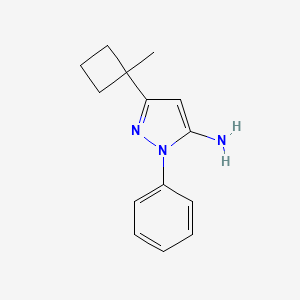
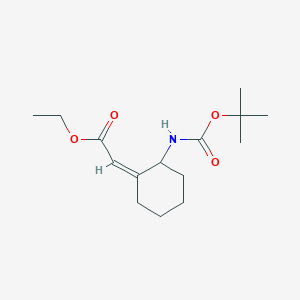
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
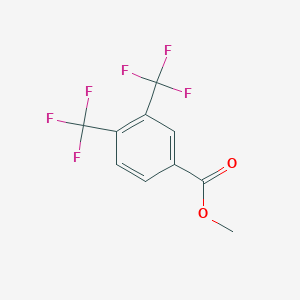
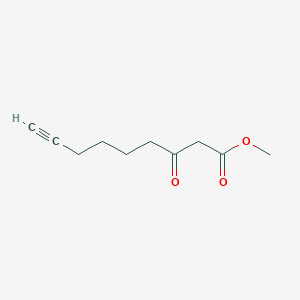
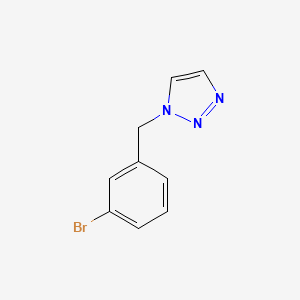
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
